molecular formula C17H26N4O2 B7189185 2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(methylcarbamoyl)acetamide

2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(methylcarbamoyl)acetamide

Cat. No.: B7189185
M. Wt: 318.4 g/mol
InChI Key: BECXOCREUIFZLR-UHFFFAOYSA-N
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Description

2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(methylcarbamoyl)acetamide is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by its unique structure, which includes a diazepane ring substituted with benzyl and methyl groups, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(methylcarbamoyl)acetamide typically involves multiple steps:

  • Formation of the Diazepane Ring: : The initial step involves the cyclization of appropriate precursors to form the 1,4-diazepane ring. This can be achieved through the reaction of diamines with dihaloalkanes under basic conditions.

  • Substitution Reactions: : The diazepane ring is then functionalized with benzyl and methyl groups. This can be done through nucleophilic substitution reactions where the diazepane reacts with benzyl halides and methyl halides in the presence of a base.

  • Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be performed on the acetamide moiety to yield corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The diazepane ring can undergo further substitution reactions, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides, methyl halides, and other electrophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Benzyl alcohols, carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted diazepanes with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(methylcarbamoyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity as a central nervous system agent, given the presence of the diazepane ring, which is a common motif in many psychoactive drugs.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting neurological disorders, given its structural similarity to known therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(methylcarbamoyl)acetamide is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, possibly modulating neurotransmitter activity. The diazepane ring may facilitate binding to receptors or enzymes, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known psychoactive drug with a diazepane ring.

    Lorazepam: Another psychoactive drug with a similar structure.

    Midazolam: A short-acting benzodiazepine with a diazepane ring.

Uniqueness

2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(methylcarbamoyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide moiety. This structural uniqueness may confer distinct pharmacological properties compared to other diazepane-containing compounds.

Properties

IUPAC Name

2-(4-benzyl-5-methyl-1,4-diazepan-1-yl)-N-(methylcarbamoyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-14-8-9-20(13-16(22)19-17(23)18-2)10-11-21(14)12-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H2,18,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECXOCREUIFZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1CC2=CC=CC=C2)CC(=O)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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